(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol
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Overview
Description
(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a bromo-substituted phenyl ring and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol typically involves the bromination of a suitable phenyl precursor followed by the introduction of the ethoxymethoxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The ethoxymethoxy group can be introduced using ethyl vinyl ether under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium hydroxide (NaOH) can be used.
Major Products
Oxidation: Formation of 4-bromo-2-(ethoxymethoxy)benzaldehyde.
Reduction: Formation of 1-[4-bromo-2-(ethoxymethoxy)phenyl]ethane.
Substitution: Formation of 1-[4-amino-2-(ethoxymethoxy)phenyl]ethan-1-ol.
Scientific Research Applications
(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the ethoxymethoxy group can enhance the compound’s solubility and bioavailability. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-bromo-2-(methoxymethoxy)phenyl]ethan-1-ol
- 1-[4-chloro-2-(ethoxymethoxy)phenyl]ethan-1-ol
- 1-[4-bromo-2-(ethoxymethoxy)phenyl]propan-1-ol
Uniqueness
(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo group enhances its reactivity, while the ethoxymethoxy group improves its solubility and stability.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1604438-24-5 |
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Molecular Formula |
C11H15BrO3 |
Molecular Weight |
275.1 |
Purity |
95 |
Origin of Product |
United States |
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